
1H-indole-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3,5-dicarbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The structure of this compound consists of an indole ring with two cyano groups attached at the 3rd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-3,5-dicarbonitrile can be synthesized through various methods. One common approach involves the reaction of indole-3-carboxaldehyde with malononitrile under basic conditions to form the corresponding dicarbonitrile derivative. The reaction typically proceeds via a Knoevenagel condensation followed by cyclization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Introduction of various substituents on the indole ring.
Scientific Research Applications
1H-Indole-3,5-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-indole-3,5-dicarbonitrile involves its interaction with various molecular targets. The cyano groups and indole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Indole-3-carboxaldehyde: A precursor in the synthesis of 1H-indole-3,5-dicarbonitrile.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carboxylic acid: Another indole derivative with different functional groups.
Uniqueness: this compound is unique due to the presence of two cyano groups, which impart distinct chemical reactivity and potential biological activities. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C10H5N3 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1H-indole-3,5-dicarbonitrile |
InChI |
InChI=1S/C10H5N3/c11-4-7-1-2-10-9(3-7)8(5-12)6-13-10/h1-3,6,13H |
InChI Key |
GTZRPJCMIRDPCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


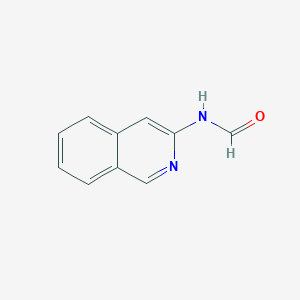

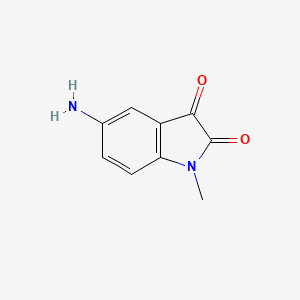
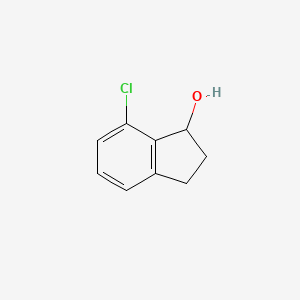
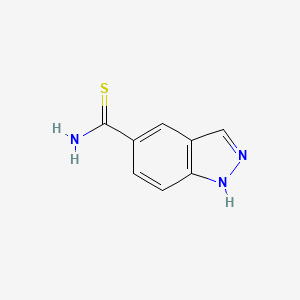
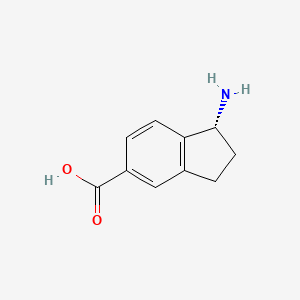


![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)
![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)
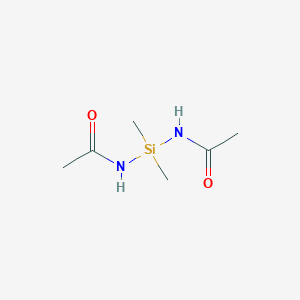
![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)


